Nickel--triethylphosphane (1/3)
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Overview
Description
Nickel–triethylphosphane (1/3) is an organometallic compound that features nickel coordinated with three triethylphosphane ligands. This compound is notable for its applications in catalysis and coordination chemistry, where it serves as a ligand to stabilize various metal centers. The presence of triethylphosphane ligands imparts unique electronic and steric properties to the nickel center, making it a valuable compound in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Nickel–triethylphosphane (1/3) can be synthesized through the reaction of nickel(II) chloride with triethylphosphane in the presence of a reducing agent. A common method involves the use of sodium borohydride as the reducing agent, which facilitates the reduction of nickel(II) to nickel(0), allowing the coordination of triethylphosphane ligands to the nickel center.
Industrial Production Methods: Industrial production of nickel–triethylphosphane (1/3) typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Nickel–triethylphosphane (1/3) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form nickel(II) complexes with triethylphosphane ligands.
Reduction: It can be reduced further to form nickel(0) species.
Substitution: The triethylphosphane ligands can be substituted with other ligands, such as carbon monoxide or other phosphines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Ligand substitution reactions often occur under mild conditions, with the use of coordinating solvents like tetrahydrofuran (THF).
Major Products:
Oxidation: Nickel(II) complexes with various ligands.
Reduction: Nickel(0) species.
Substitution: Complexes with different ligands, depending on the substituting ligand used.
Scientific Research Applications
Nickel–triethylphosphane (1/3) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic transformations, including cross-coupling reactions and hydrogenation processes.
Medicine: Research is ongoing to explore its potential use in drug development and delivery systems.
Industry: It is employed in the synthesis of fine chemicals and pharmaceuticals, as well as in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of nickel–triethylphosphane (1/3) involves its ability to coordinate with various substrates, facilitating their transformation through catalytic processes. The triethylphosphane ligands stabilize the nickel center, allowing it to undergo oxidative addition, reductive elimination, and other key steps in catalytic cycles. The compound’s effectiveness is attributed to its ability to modulate the electronic environment of the nickel center, enhancing its reactivity and selectivity.
Comparison with Similar Compounds
- Nickel–trimethylphosphane
- Nickel–triphenylphosphane
- Nickel–triisopropylphosphane
These compounds share similar coordination chemistry but differ in their steric and electronic properties, influencing their reactivity and applications.
Properties
CAS No. |
51340-83-1 |
---|---|
Molecular Formula |
C18H45NiP3 |
Molecular Weight |
413.2 g/mol |
IUPAC Name |
nickel;triethylphosphane |
InChI |
InChI=1S/3C6H15P.Ni/c3*1-4-7(5-2)6-3;/h3*4-6H2,1-3H3; |
InChI Key |
DRJOTQNPAMOTML-UHFFFAOYSA-N |
Canonical SMILES |
CCP(CC)CC.CCP(CC)CC.CCP(CC)CC.[Ni] |
Origin of Product |
United States |
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